molecular formula C9H6BrN B152726 7-Bromoquinoline CAS No. 4965-36-0

7-Bromoquinoline

Cat. No.: B152726
CAS No.: 4965-36-0
M. Wt: 208.05 g/mol
InChI Key: XYBSZCUHOLWQQU-UHFFFAOYSA-N
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Description

7-Bromoquinoline is a heterocyclic aromatic organic compound with the molecular formula C9H6BrN. It is a derivative of quinoline, where a bromine atom is substituted at the seventh position of the quinoline ring. Quinoline itself is a fundamental structure in many natural and synthetic compounds, known for its applications in medicinal and industrial chemistry.

Synthetic Routes and Reaction Conditions:

    Classical Methods: The synthesis of this compound can be achieved through various classical methods such as the Skraup synthesis, Friedländer synthesis, and Conrad-Limpach synthesis. These methods typically involve the cyclization of aniline derivatives with aldehydes or ketones in the presence of acidic catalysts.

    Halogenation: Another common method involves the bromination of quinoline. This can be done using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride.

Industrial Production Methods:

Types of Reactions:

    Substitution Reactions: this compound undergoes nucleophilic substitution reactions where the bromine atom can be replaced by various nucleophiles such as amines, thiols, and alkoxides.

    Oxidation and Reduction: It can also undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide, sodium methoxide, and primary amines are commonly used. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Major Products:

  • The major products formed from these reactions depend on the nucleophile used. For example, using sodium azide results in the formation of azidoquinoline derivatives.

Mechanism of Action

Target of Action

7-Bromoquinoline is a derivative of quinoline, which is a heterocyclic compound that has been widely used in the field of medicinal chemistry . .

Mode of Action

Quinoline and its derivatives are known to interact with various biological targets, leading to changes in cellular processes . The specific interactions of this compound with its targets would need further investigation.

Biochemical Pathways

Quinoline and its derivatives are known to have diverse biological and pharmaceutical activities , suggesting that they may affect multiple biochemical pathways

Result of Action

Quinoline and its derivatives are known to have diverse biological and pharmaceutical activities , suggesting that they may have multiple effects at the molecular and cellular level

Scientific Research Applications

7-Bromoquinoline has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex quinoline derivatives, which are important in the development of pharmaceuticals and agrochemicals.

    Biology and Medicine: Quinoline derivatives, including this compound, have shown potential as antimalarial, antibacterial, and anticancer agents. They are also used in the study of enzyme inhibitors and receptor antagonists.

    Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and polymers.

Comparison with Similar Compounds

    Quinoline: The parent compound, which lacks the bromine substitution.

    8-Bromoquinoline: Another brominated derivative with the bromine atom at the eighth position.

    Chloroquinoline: A similar compound where a chlorine atom is substituted instead of bromine.

Uniqueness:

Biological Activity

7-Bromoquinoline, a derivative of quinoline, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, antimicrobial properties, and potential applications in drug development, supported by case studies and research findings.

Chemical Structure and Synthesis

This compound is characterized by a bromine atom at the seventh position of the quinoline ring. Its synthesis typically involves bromination of quinoline derivatives or direct halogenation methods. The compound can serve as a precursor for various derivatives, which can enhance its biological activity.

Antimicrobial Activity

Recent studies have demonstrated that this compound and its derivatives exhibit significant antimicrobial properties. One notable study synthesized N-(this compound-5,8-dione) sulphonamide derivatives through nucleophilic amination. These derivatives were evaluated for their in vitro antimicrobial activity against various bacterial and fungal strains.

Key Findings:

  • The synthesized compounds showed minimum inhibitory concentration (MIC) values ranging from 0.80 to 1.00 mg/ml , indicating effective antimicrobial potency against tested pathogens such as Klebsiella pneumoniae and Salmonella typhi .
  • Molecular docking studies revealed that these compounds interact with dihydropteroate synthase (DHPS), an essential enzyme in the folate biosynthesis pathway of bacteria, with inhibition constants (Ki) between 529.80 µM and 1.42 mM .

Study 1: Synthesis and Evaluation of Sulphonamide Derivatives

A comprehensive study focused on synthesizing sulphonamide derivatives from this compound-5,8-dione demonstrated their potential as antibiotic agents. The study utilized spectral analysis (UV, FTIR, NMR) to confirm the chemical structures of the derivatives .

CompoundMIC (mg/ml)Target Pathogen
5b0.80Klebsiella pneumoniae
5d1.00Salmonella typhi

This study highlighted that while the new compounds exhibited promising activity, they did not surpass the efficacy of standard antibiotics used for comparison.

Study 2: Mechanistic Insights

Another investigation into the mechanism of action of quinoline-based compounds revealed that modifications to the quinoline structure could enhance cytotoxic effects on cancer cells. For instance, an aminosteroid derivative with a quinoline side chain displayed potent cytotoxicity against breast cancer cells (MCF-7), suggesting that structural modifications can significantly influence biological activity .

Pharmacokinetics and Drug-Likeness

The pharmacokinetic profiles of this compound derivatives indicate favorable drug-like properties:

  • Molecular Weight : Ranges from 314.32 to 359.31 Da , which is optimal for oral bioavailability.
  • Lipophilicity : Values between 1.14 and 1.79 , indicating good membrane permeability .

These characteristics make them suitable candidates for further development in pharmaceutical applications.

Properties

IUPAC Name

7-bromoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrN/c10-8-4-3-7-2-1-5-11-9(7)6-8/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYBSZCUHOLWQQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C(C=C2)Br)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40334593
Record name 7-bromoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40334593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4965-36-0
Record name 7-Bromoquinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4965-36-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-bromoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40334593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-Bromoquinoline
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Why is 7-Bromoquinoline-5,8-dione a significant compound in medicinal chemistry?

A1: this compound-5,8-dione serves as a crucial building block for synthesizing various biologically active compounds, particularly those exhibiting antitumor and antimicrobial properties. This compound is a key intermediate in producing structurally diverse quinoline-5,8-dione derivatives, which have shown promising activity against a range of tumors. [, ]

Q2: What is the most efficient synthetic route for obtaining this compound-5,8-dione?

A2: While earlier methods involved multi-step syntheses with low yields, a more practical approach utilizes 5,8-Dimethoxyquinoline as the starting material. This method leverages the high regioselectivity of monobromination at the C(7) position with N-Bromosuccinimide (NBS) in Tetrahydrofuran (THF). Subsequent mild oxidation using Cerium(IV) ammonium nitrate efficiently yields this compound-5,8-dione. []

Q3: How does the choice of solvent influence the bromination of 5,8-Dimethoxyquinoline?

A3: The use of THF as a solvent proves critical for achieving regioselective bromination at the desired C(7) position of 5,8-Dimethoxyquinoline. Employing other solvent systems often leads to competing bromination at the C(6) position, reducing the yield of the desired 7-bromo derivative. []

Q4: Can you describe an example of how this compound-5,8-dione is used to develop new antimicrobial agents?

A4: Researchers have successfully synthesized a series of this compound-5,8-dione containing aryl sulfonamides by directly reacting this compound-5,8-dione with various aryl sulfonamides. These compounds, characterized by their low molecular weight and favorable lipophilicity, have demonstrated promising in vitro antimicrobial activity against both bacterial and fungal strains. Molecular docking studies further suggest their potential to inhibit bacterial dihydropteroate synthase. []

Q5: Has this compound-5,8-dione been utilized in the total synthesis of complex natural products?

A5: Yes, this compound-5,8-dione plays a crucial role in the total synthesis of Streptonigrone, a potent antitumor antibiotic. A key step involves a selective Fremy's salt oxidation of a precursor compound to yield this compound-5,8-quinone, which is then further elaborated to construct the complete Streptonigrone molecule. []

Q6: Beyond antimicrobial and antitumor applications, are there other research areas where derivatives of this compound-5,8-dione are being explored?

A6: Yes, researchers are actively exploring the synthesis and properties of new 6,7-disubstituted-5,8-quinolinequinone derivatives, which are prepared from precursors like 6,7-dibromo-5,8-quinolinequinone and 6,7-chloro-5,8-quinolinequinone. These compounds are synthesized through palladium-catalyzed reactions, such as the Suzuki and Heck reactions, allowing for the introduction of diverse aryl substituents. This area of research holds promise for discovering new compounds with potentially valuable biological activities. [, ]

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